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Abstract
UFP-512, a potent and selective delta-opioid (δ-opioid) receptor agonist, has emerged as a

significant research tool and a potential therapeutic agent, particularly in the fields of

neuroscience and pain management. Its unique pharmacological profile, characterized by high

affinity and selectivity for the δ-opioid receptor, offers a promising avenue for the development

of novel analgesics and treatments for mood disorders with potentially fewer side effects than

traditional mu-opioid receptor agonists. This technical guide provides a comprehensive

overview of the chemical structure, synthesis, and multifaceted pharmacological properties of

UFP-512, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis
UFP-512, chemically known as (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-

dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-

2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic

pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-

tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity

and selectivity for the δ-opioid receptor.

Table 1: Chemical and Physical Properties of UFP-512
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Property Value Reference

IUPAC Name

(3S)-3-[[(3S)-2-[(2S)-2-amino-

3-(4-hydroxy-2,6-

dimethylphenyl)propanoyl]3,4-

dihydro-1H-isoquinoline-3-

carbonyl]amino]-3-(1H-

benzimidazol-2-yl)propanoic

acid

Synonyms
H-Dmt-Tic-NH-CH(CH2-

COOH)-Bid, UFP 512, UFP512

CAS Number 480446-44-4

Molecular Formula C31H33N5O5

Molecular Weight 555.64 g/mol

SMILES

CC1=CC(=CC(=C1C--

INVALID-LINK--

O)C4=NC5=CC=CC=C5N4">C

@@HN)C)O

The synthesis of UFP-512 involves solid-phase peptide synthesis techniques. While the exact,

detailed protocol for UFP-512 is proprietary, the general methodology for creating analogues

with the Dmt-Tic pharmacophore is well-established. This process typically involves the

sequential coupling of protected amino acid residues on a solid support, followed by cleavage

and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a

key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.

Pharmacological Properties
UFP-512 is a highly selective agonist for the δ-opioid receptor, exhibiting significantly lower

affinity for the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key attribute, as it is

hypothesized to contribute to a more favorable side-effect profile compared to non-selective

opioids.

Table 2: Receptor Binding Affinities (Ki) of UFP-512 and Related Compounds
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Compound
δ-Opioid
Receptor
(Ki, nM)

μ-Opioid
Receptor
(Ki, nM)

κ-Opioid
Receptor
(Ki, nM)

Selectivity
(μ/δ)

Reference

UFP-512 High Affinity Low Affinity Low Affinity High

Dmt-Tic-OH 0.022 3300 - 150,000

N-Me-Dmt-

Tic-OH
0.2 >10000 - >50,000

Table 3: Functional Activity of UFP-512

Assay Parameter Value Cell Line Reference

cAMP

Accumulation
EC50 Potent HEK293

cAMP

Accumulation
Emax Full Agonist HEK293

Mechanism of Action and Signaling Pathways
UFP-512 exerts its effects by activating δ-opioid receptors, which are G-protein coupled

receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling

events.
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Figure 1: Simplified signaling pathway of UFP-512 via the δ-opioid receptor.

Key signaling events initiated by UFP-512 include:

Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease

in intracellular cyclic adenosine monophosphate (cAMP) levels.

Activation of PI3K/Akt Pathway: UFP-512 has been shown to activate the phosphoinositide

3-kinase (PI3K)/Akt signaling pathway.

Modulation of MAP Kinase Pathways: UFP-512 can induce the phosphorylation of

extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Activation of Nrf2: UFP-512 can also activate the nuclear factor erythroid 2-related factor 2

(Nrf2), a transcription factor that plays a key role in the antioxidant response.

Experimental Protocols
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Radioligand Binding Assay for Receptor Affinity (Ki)
Determination
This protocol is a generalized procedure for determining the binding affinity of UFP-512 to

opioid receptors.

Start

Prepare cell membranes
expressing δ, μ, or κ receptors

Incubate membranes with radioligand
(e.g., [3H]DPDPE for δ) and varying

concentrations of UFP-512

Separate bound and free radioligand
(e.g., filtration)

Quantify bound radioactivity
(scintillation counting)

Analyze data to determine IC50
and calculate Ki using the
Cheng-Prusoff equation
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Figure 2: Workflow for a radioligand binding assay.

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of

interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

Resuspend the membrane pellet in the assay buffer.

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific

radioligand (e.g., [³H]DPDPE for δ-receptors), and a range of concentrations of UFP-512.

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60

minutes) to allow binding to reach equilibrium.

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the UFP-512
concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

cAMP Accumulation Assay for Functional Activity
(EC50)
This protocol outlines a method to assess the functional agonist activity of UFP-512 by

measuring its effect on cAMP levels.

Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) in a

96-well plate and grow to confluence.

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

Stimulation: Add varying concentrations of UFP-512 to the cells and stimulate adenylyl

cyclase with forskolin.
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a commercially available kit (e.g., ELISA or TR-FRET based).

Data Analysis: Plot the cAMP concentration against the logarithm of the UFP-512
concentration to generate a dose-response curve and determine the EC50 and Emax

values.

ERK1/2 Phosphorylation Assay
This protocol describes a general method to measure the effect of UFP-512 on ERK1/2

phosphorylation.

Cell Culture and Starvation: Plate cells in a 96-well plate and, once confluent, serum-starve

them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

Agonist Treatment: Treat the cells with various concentrations of UFP-512 for a short

duration (e.g., 5-10 minutes).

Cell Lysis: Lyse the cells to extract the proteins.

Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an

immunoassay method such as Western blotting, ELISA, or In-Cell Western.

Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the

normalized p-ERK levels against the logarithm of the UFP-512 concentration to determine

the potency and efficacy of ERK activation.

In Vivo Applications and Future Directions
In vivo studies have demonstrated that UFP-512 exhibits significant antinociceptive effects in

models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical

models of anxiety and depression, suggesting its potential as a novel therapeutic for mood

disorders. The lack of tolerance development observed in some studies with chronic

administration is a particularly encouraging finding.

Future research will likely focus on further elucidating the downstream signaling pathways of

UFP-512, exploring its therapeutic potential in a wider range of disease models, and
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developing analogues with improved pharmacokinetic properties for clinical development. The

high selectivity of UFP-512 for the δ-opioid receptor makes it an invaluable tool for dissecting

the physiological roles of this receptor and a promising lead compound for the development of

next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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